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Compound of Interest

Compound Name: Actisomide

Cat. No.: B1664365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Actisomide (also known as SC-36602), a

novel antiarrhythmic agent, with other established antiarrhythmic drugs. The information is

compiled from published preclinical and clinical data to assist in the evaluation of its therapeutic

potential.

Executive Summary
Actisomide is classified as a Class IA/IB antiarrhythmic agent. Preclinical studies suggest it

possesses a favorable hemodynamic profile with less negative inotropic effect compared to

several other Class I antiarrhythmics at antiarrhythmic doses. Clinical data from a Phase I trial

in healthy volunteers has established its pharmacokinetic profile and tolerance at various

intravenous doses. However, to date, there is a lack of published, head-to-head clinical trials

comparing the efficacy and safety of Actisomide directly against other antiarrhythmic drugs in

patient populations with cardiac arrhythmias.

Comparative Data
Table 1: Pharmacokinetic Parameters of Intravenous
Actisomide in Healthy Volunteers[1][2]
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Dosage Group
Peak Plasma
Concentration
(µg/mL)

Area Under the
Curve (h·µg/mL)

Elimination Half-
Life (h)

Medium Dose (4.2

mg/kg)
4.25 ± 0.26 19.79 ± 2.96 8.85 ± 4.61

High Dose (8.4 mg/kg) 7.81 ± 0.31 39.81 ± 7.05 7.51 ± 0.69

Data presented as mean ± standard deviation.

Table 2: Preclinical Cardiovascular Effects of Actisomide
Compared to Other Antiarrhythmic Drugs[3]

Drug
Hemodynamic Side-Effects
at Antiarrhythmic Dose (in
anesthetized dogs)

Direct Negative Inotropic
Action (in isolated cat
papillary muscles)

Actisomide (SC-36602)
Least amount of hemodynamic

side-effects

Least direct negative inotropic

action

Disopyramide Compared Compared

Lidocaine Compared Compared

Mexiletine Compared Compared

Flecainide Compared Compared

Encainide Compared Compared

Lorcainide Compared Compared

Quinidine Compared Compared

Note: This data is from a preclinical comparative study and may not be directly extrapolated to

human clinical outcomes.

Table 3: Physiological and Electrocardiographic Effects
of Intravenous Actisomide in Healthy Volunteers[1][2]
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Parameter
Low Dose (2.1
mg/kg)

Medium Dose (4.2
mg/kg)

High Dose (8.4
mg/kg)

Left Ventricular

Ejection Fraction
Decrease of 10% Decrease of 11% Decrease of 16%

Resting Peak Heart

Rate
Not altered Increase of 18% Increase of 27%

QRS Interval Not significant Not significant
Average 20%

increase

Systolic and Diastolic

Blood Pressure

Not significantly

changed

Not significantly

changed

Not significantly

changed

Experimental Protocols
Intravenous Administration of Actisomide in Healthy
Volunteers
The pharmacokinetic and tolerance evaluation of Actisomide was conducted in healthy adult

male volunteers. The study employed a single-blind, placebo-controlled, rising-dose design.

Methodology:

Subject Enrollment: Healthy adult male volunteers were screened and enrolled in the study.

Dose Groups: Subjects were assigned to receive a single intravenous dose of Actisomide
at 2.1, 4.2, or 8.4 mg/kg, or a placebo.

Drug Administration: Actisomide was infused intravenously over a period of five hours.

Pharmacokinetic Sampling: Blood samples were collected at predetermined intervals during

and after the infusion to measure plasma concentrations of Actisomide.

Safety and Tolerance Monitoring: Subjects were continuously monitored for adverse events.

Electrocardiograms (ECGs) were recorded to assess changes in cardiac intervals.

Hemodynamic parameters, including heart rate and blood pressure, were also monitored.

Left ventricular ejection fraction was assessed.
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Data Analysis: Plasma concentration-time data were analyzed to determine key

pharmacokinetic parameters, including peak plasma concentration (Cmax), area under the

plasma concentration-time curve (AUC), and elimination half-life (t1/2).

Mechanism of Action and Signaling Pathway
Actisomide is classified as a Class IA/IB antiarrhythmic agent according to the Vaughan-

Williams classification. This classification suggests a primary mechanism of action involving the

blockade of sodium channels in the cardiac myocytes.

Class IA action is characterized by a moderate blockade of the fast sodium channels, which

slows the upstroke of the cardiac action potential (Phase 0) and prolongs the action potential

duration.

Class IB action involves a weaker blockade of sodium channels and can shorten the action

potential duration in some cardiac tissues.

The combined IA/IB properties of Actisomide suggest a complex interaction with cardiac

sodium channels to exert its antiarrhythmic effects.
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Mechanism of action of Actisomide on the cardiac sodium channel.

Experimental Workflow
The evaluation of a novel antiarrhythmic agent like Actisomide typically follows a structured

preclinical and clinical development path.
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General experimental workflow for the development of an antiarrhythmic drug.

Logical Relationships in Drug Evaluation
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The evaluation of any new therapeutic agent, including Actisomide, involves a logical

progression from establishing its pharmacological properties to demonstrating its clinical utility

and safety.
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Logical relationships in the evaluation of a new antiarrhythmic drug.

To cite this document: BenchChem. [Actisomide: A Comparative Analysis of a Novel
Antiarrhythmic Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664365#replicating-published-findings-on-
actisomide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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